

# Methyl 3,3-difluorocyclobutane-1-carboxylate molecular weight and formula

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## Compound of Interest

Compound Name: **Methyl 3,3-difluorocyclobutane-1-carboxylate**

Cat. No.: **B582325**

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## A Technical Guide to Methyl 3,3-difluorocyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **Methyl 3,3-difluorocyclobutane-1-carboxylate**, a valuable building block in medicinal chemistry and organic synthesis. Its unique structural features, including the gem-difluoro group on a cyclobutane ring, make it an attractive component for designing novel therapeutic agents and materials.

## Chemical Properties and Identification

**Methyl 3,3-difluorocyclobutane-1-carboxylate** is a colorless to light yellow liquid.<sup>[1][2]</sup> Key identifying and physical properties are summarized in the table below.

Property	Value
Molecular Formula	C6H8F2O2 <a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	150.12 g/mol <a href="#">[1]</a> <a href="#">[4]</a>
CAS Number	1234616-13-7 <a href="#">[3]</a>
Appearance	Colorless to light yellow liquid <a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	130°C <a href="#">[1]</a> <a href="#">[2]</a>
Density	1.20 g/cm³ <a href="#">[1]</a> <a href="#">[2]</a>
Flash Point	33°C <a href="#">[1]</a> <a href="#">[2]</a>
Storage Temperature	2-8°C <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
InChI Key	KXPLKLQVORGLGC-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[2]</a>
SMILES	O=C(C1CC(F)(F)C1)OC <a href="#">[1]</a> <a href="#">[4]</a>

## Synthesis and Experimental Protocols

The synthesis of **Methyl 3,3-difluorocyclobutane-1-carboxylate** can be achieved through several routes. A common laboratory-scale approach involves the esterification of its corresponding carboxylic acid.

### Protocol 1: Esterification of 3,3-Difluorocyclobutanecarboxylic Acid

This protocol is based on the standard Fisher esterification of a carboxylic acid.

#### Materials:

- 3,3-Difluorocyclobutanecarboxylic acid
- Methanol (MeOH), anhydrous
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), concentrated

- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated aqueous solution
- Brine, saturated aqueous solution
- Magnesium sulfate ( $\text{MgSO}_4$ ) or Sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), anhydrous
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or Diethyl ether ( $\text{Et}_2\text{O}$ )
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 3,3-Difluorocyclobutanecarboxylic acid in an excess of anhydrous methanol in a round-bottom flask.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Attach a reflux condenser and heat the mixture to reflux for several hours (typically 4-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.
- Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **Methyl 3,3-difluorocyclobutane-1-carboxylate**.

- The product can be further purified by distillation under reduced pressure.

## Protocol 2: Industrial Preparation via Hydrogenation

An industrial method involves the hydrogenation of a chlorinated precursor.[\[5\]](#)

Materials:

- 2-chloro-3,3-difluoro-1-cyclobutenecarboxylic acid
- Triethylamine
- 10% Palladium on carbon (Pd/C), wet
- Methanol (MeOH)
- Hydrogen gas (H<sub>2</sub>)

Procedure:

- Charge a suitable reactor with 2-chloro-3,3-difluoro-1-cyclobutenecarboxylic acid, triethylamine, and 10% wet palladium on carbon in methanol.[\[5\]](#)
- Pressurize the reactor with hydrogen gas to 45-50 psi.[\[5\]](#)
- Heat the reaction mixture to 45-50°C and maintain for 18-20 hours.[\[5\]](#)
- Upon completion, the catalyst is filtered off, and the resulting product, 3,3-difluorocyclobutyl formate, is isolated.[\[5\]](#) Note: This patent describes the formation of the formate, which is a related but different compound. The general hydrogenation approach is illustrative for the synthesis of the saturated cyclobutane ring.

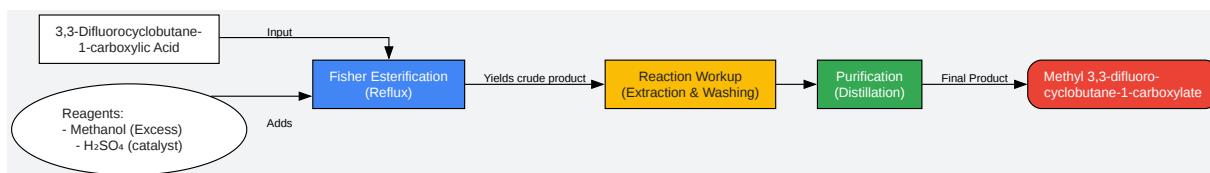
## Applications and Significance

**Methyl 3,3-difluorocyclobutane-1-carboxylate** is a key intermediate in the synthesis of more complex molecules. The gem-difluorocyclobutane motif is of significant interest in drug discovery as the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[\[6\]](#) For instance, it is used in the preparation of substituted

azoles with antiviral properties, specifically as inhibitors of the NS5A protein encoded by the hepatitis C virus (HCV).[\[1\]](#)

## Visualized Synthesis Workflow

The following diagram illustrates a typical laboratory synthesis pathway for **Methyl 3,3-difluorocyclobutane-1-carboxylate**.



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Caption: Laboratory synthesis workflow for **Methyl 3,3-difluorocyclobutane-1-carboxylate**.

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